molecular formula C24H38F6N6O12 B14081019 Ala-D-gamma-Glu-Lys-D-Ala-D-Ala (trifluoroacetate salt)

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala (trifluoroacetate salt)

Cat. No.: B14081019
M. Wt: 716.6 g/mol
InChI Key: DTKFFEIBEHXECM-IXBCGKDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala (trifluoroacetate salt) is a pentapeptide tail of the peptidoglycan precursor UDPMurNAc-l-Ala-gamma-d-Glu-l-Lys (Gly) (5)-d-Ala-d-Ala. This compound is significant in the study of peptidoglycan biosynthesis, degradation, and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala involves its role as a peptidoglycan precursor. It is incorporated into the bacterial cell wall, where it serves as a substrate for enzymes involved in peptidoglycan biosynthesis. This process is essential for maintaining cell wall integrity and function. The compound’s interaction with glycopeptide antibiotics, such as vancomycin, inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors .

Comparison with Similar Compounds

Similar Compounds

    D-Ala-D-Ala: A dipeptide that is also a component of peptidoglycan precursors.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.

    N-Acetylmuramic acid: A key component of the peptidoglycan structure

Uniqueness

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is unique due to its specific sequence and role in peptidoglycan biosynthesis. Its ability to interact with glycopeptide antibiotics makes it a valuable tool in studying antibiotic resistance mechanisms and developing new therapeutic agents .

Properties

Molecular Formula

C24H38F6N6O12

Molecular Weight

716.6 g/mol

IUPAC Name

(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H36N6O8.2C2HF3O2/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32;2*3-2(4,5)1(6)7/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34);2*(H,6,7)/t10-,11+,12+,13-,14+;;/m0../s1

InChI Key

DTKFFEIBEHXECM-IXBCGKDMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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